molecular formula C18H25NO3S B2376842 N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide CAS No. 1797160-40-7

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide

Cat. No. B2376842
CAS RN: 1797160-40-7
M. Wt: 335.46
InChI Key: QTPGYTONMUDKTK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C18H25NO3S. It contains an adamantane core, which is a type of diamondoid, and a benzenesulfonamide group.

Scientific Research Applications

Photodynamic Therapy Applications

  • A study by Pişkin et al. (2020) discussed the synthesis and characterization of a zinc phthalocyanine with benzenesulfonamide derivative groups. This compound demonstrated high singlet oxygen quantum yield, making it useful for photodynamic therapy, particularly in cancer treatment. Its fluorescence properties and photostability are significant for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Karakuş et al. (2018) synthesized benzenesulfonamide derivatives and evaluated their anticancer activity. These compounds showed marked activity against human colorectal carcinoma and cervix carcinoma cell lines. The study highlights the potential of benzenesulfonamide derivatives in developing new anticancer compounds (Karakuş et al., 2018).
  • Motavallizadeh et al. (2014) investigated N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives for antiproliferative activity. Some compounds exhibited high antiproliferative activity against various cancer cell lines, indicating their potential as lead anticancer agents (Motavallizadeh et al., 2014).

Anti-Inflammatory and Analgesic Applications

  • Küçükgüzel et al. (2013) synthesized celecoxib derivatives with benzenesulfonamide and evaluated their anti-inflammatory, analgesic, antioxidant, and anticancer activities. These compounds showed promising anti-inflammatory and analgesic properties, with potential therapeutic applications (Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Applications

  • Kumar et al. (2015) synthesized benzenesulfonohydrazide and benzenesulfonamide hybrid molecules, evaluating them for anticancer activity. Several compounds showed potent activity against human cancer cell lines and were also screened for antifungal activity (Kumar et al., 2015).
  • Gupta and Halve (2015) reported the synthesis of novel azetidin-2-ones with benzenesulfonamide, demonstrating potent antifungal activity against various fungal strains (Gupta & Halve, 2015).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Sulfonamides are generally known to inhibit bacterial growth, but the specific action of this compound is not detailed .

properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-22-18(12-19-23(20,21)17-5-3-2-4-6-17)15-8-13-7-14(10-15)11-16(18)9-13/h2-6,13-16,19H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPGYTONMUDKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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